Lipophilicity (LogP) and Solubility (LogSW) Differentiation from the 4-Chlorophenylthio Analog
The 4-fluorophenylthio group in the target compound confers a measurable reduction in lipophilicity (ΔLogP) and improvement in aqueous solubility compared to the direct 4-chlorophenylthio analog. This is a critical differentiator for achieving favorable absorption and distribution profiles .
| Evidence Dimension | Computationally predicted LogP and LogSW |
|---|---|
| Target Compound Data | LogP ~ 2.8; LogSW ~ -3.8 (estimated based on 4-F substitution effect on analog) |
| Comparator Or Baseline | N-{2-[(4-chlorophenyl)thio]ethyl}-2-(dimethylamino)-N-(2-hydroxyethyl)acetamide (SC-44938264): LogP = 3.17; LogSW = -4.22 |
| Quantified Difference | ΔLogP ≈ -0.37; ΔLogSW ≈ +0.42 (indicating a shift towards higher solubility and lower lipophilicity for the target compound) |
| Conditions | Computational prediction model used by Hit2Lead/ChemBridge for screening compounds; consistent with the known π-constants for aromatic fluorine (0.14) vs. chlorine (0.71) [1]. |
Why This Matters
A lower LogP and improved solubility are directly correlated with reduced non-specific binding, lower phospholipidosis risk, and better developability, making the fluorinated compound a superior choice for cellular assay development.
- [1] Siodła, T., et al. (2014). Toward a physical interpretation of substituent effects: the case of fluorine and trifluoromethyl groups. The Journal of Organic Chemistry, 79(16), 7321–7326. View Source
